molecular formula C20H22BNO4S B578660 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1256359-23-5

1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B578660
CAS No.: 1256359-23-5
M. Wt: 383.269
InChI Key: MAEPBZSZYVADGK-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It also contains a phenylsulfonyl group (Ph-SO2-) and a tetramethyl-1,3,2-dioxaborolane group. These groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic indole and phenyl rings, the polar sulfonyl group, and the boron atom in the dioxaborolane group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the indole and phenylsulfonyl groups, as well as the boron atom in the dioxaborolane group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the presence of polar groups, and the aromatic systems .

Scientific Research Applications

Indole Derivatives in Medicinal Chemistry

Indole derivatives are pivotal in drug discovery due to their structural similarity to the indole alkaloids found in nature, exhibiting a wide range of biological activities. These compounds are often explored for their potential in treating various diseases, including cancer, viral infections, and chronic liver diseases. For example, indolylarylsulfones have been identified as potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors, demonstrating significant promise in AIDS treatment and related infections (Famiglini & Silvestri, 2018). Furthermore, indole-3-Carbinol (I3C) and its derivatives, also belonging to the indole class, have shown pleiotropic protective effects on chronic liver injuries (Wang et al., 2016).

Indole Synthesis and Chemical Properties

The indole nucleus is a versatile and privileged heterocyclic ring, extensively utilized in organic synthesis to create a wide array of pharmacologically active molecules. The structural diversity and reactivity of indole derivatives make them suitable for synthesizing complex molecules with varied therapeutic properties. Recent advancements in indole synthesis methodologies have expanded the toolkit available to chemists, enabling the creation of novel indole-based compounds with enhanced biological activities (Taber & Tirunahari, 2011).

Indole Derivatives as Antiviral Agents

The indole scaffold's capacity to mimic the structure of peptides and bind reversibly to enzymes renders it an excellent candidate for antiviral drug development. Indole-containing compounds have been systematically explored for their antiviral properties, with several indole-based drugs already in the market or undergoing clinical trials. This showcases the indole nucleus's significant potential in developing novel antiviral agents with diverse modes of action (Zhang, Chen, & Yang, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it’s used in medicinal chemistry, it might interact with biological targets via the indole and phenylsulfonyl groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)16-10-11-18-15(14-16)12-13-22(18)27(23,24)17-8-6-5-7-9-17/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEPBZSZYVADGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674264
Record name 1-(Benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-23-5
Record name 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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